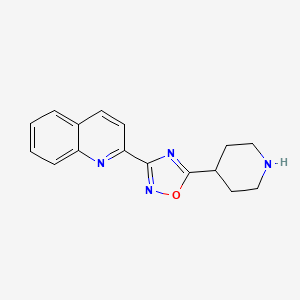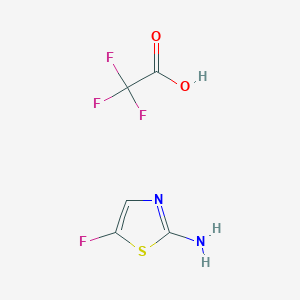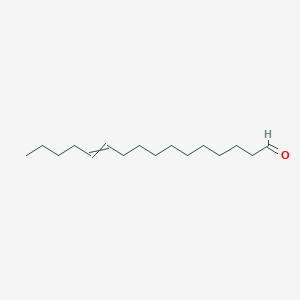
Hexadec-11-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is characterized by the presence of a double bond at the 11th position in the carbon chain. This compound is notable for its role as a pheromone component in various insect species .
準備方法
Synthetic Routes and Reaction Conditions
Hexadec-11-enal can be synthesized through several methods. One common synthetic route involves the condensation of undec-10-enal with hex-1-yne, followed by deoxygenation of the resulting heptadec-1-en-12-yn-11-ol via the corresponding tosylate to heptadec-1-en-12-yne . The final step involves selective oxonolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various uses.
化学反応の分析
Types of Reactions
Hexadec-11-enal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxyl group.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The double bond in the carbon chain can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired product and the specific reagents used.
Major Products Formed
Oxidation: Hexadec-11-enoic acid.
Reduction: Hexadec-11-enol.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Hexadec-11-enal has a wide range of scientific research applications:
作用機序
Hexadec-11-enal exerts its effects primarily through its role as a pheromone. It interacts with specific olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion . The molecular targets and pathways involved include the activation of olfactory receptor neurons, which transmit signals to the insect’s brain, resulting in the desired behavioral response .
類似化合物との比較
Similar Compounds
Hexadecanal: A saturated fatty aldehyde with no double bonds.
Hexadec-cis-9-enal: A monounsaturated fatty aldehyde with a double bond at the 9th position.
Hexadec-11-en-1-yl acetate: An ester derivative of hexadec-11-enal.
Uniqueness
This compound is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and biological properties. Its role as a pheromone component in various insect species further distinguishes it from other similar compounds .
特性
分子式 |
C16H30O |
|---|---|
分子量 |
238.41 g/mol |
IUPAC名 |
hexadec-11-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3 |
InChIキー |
AMTITFMUKRZZEE-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


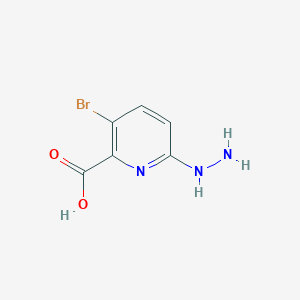
![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B12440193.png)
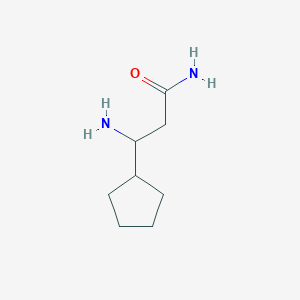
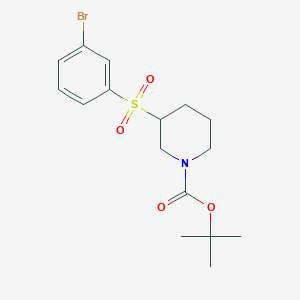
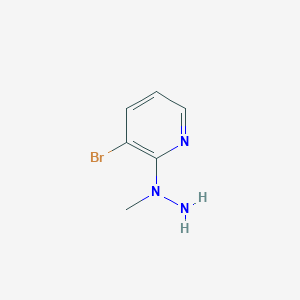
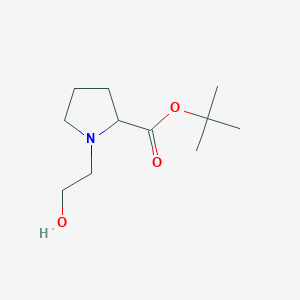
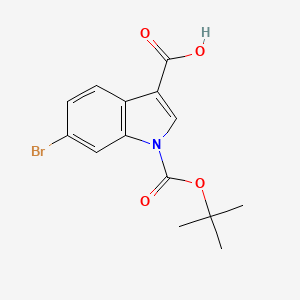
![[4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12440242.png)
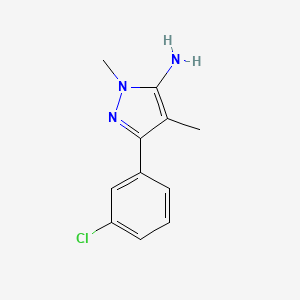

![5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one](/img/structure/B12440253.png)
![3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B12440259.png)
